molecular formula C10H14N2O3 B13110402 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one CAS No. 515130-97-9

1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one

Cat. No.: B13110402
CAS No.: 515130-97-9
M. Wt: 210.23 g/mol
InChI Key: RBILHXSGVMCJNU-UHFFFAOYSA-N
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Description

1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one is an organic compound characterized by a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a butan-2-one moiety at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Attachment of the Butan-2-one Moiety: The final step involves the alkylation of the pyrimidine ring with a butan-2-one derivative, typically using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrimidine nitrogen, followed by reaction with the butan-2-one halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the pyrimidine ring, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or amines in the presence of a base like NaH or KOtBu.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy groups and the butan-2-one moiety can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4,6-Dimethoxypyrimidin-2-yl)urea: Similar structure but with a urea moiety instead of butan-2-one.

    1-(4,6-Dimethoxypyrimidin-2-yl)ethanone: Contains an ethanone group instead of butan-2-one.

    4,6-Dimethoxypyrimidine: Lacks the butan-2-one moiety.

Uniqueness

1-(4,6-Dimethoxypyrimidin-2-yl)butan-2-one is unique due to the presence of both methoxy groups and the butan-2-one moiety, which can confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

515130-97-9

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)butan-2-one

InChI

InChI=1S/C10H14N2O3/c1-4-7(13)5-8-11-9(14-2)6-10(12-8)15-3/h6H,4-5H2,1-3H3

InChI Key

RBILHXSGVMCJNU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1=NC(=CC(=N1)OC)OC

Origin of Product

United States

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